![molecular formula C11H12O B1589815 5-Ethyl-2,3-dihydro-1H-inden-1-one CAS No. 4600-82-2](/img/structure/B1589815.png)
5-Ethyl-2,3-dihydro-1H-inden-1-one
Overview
Description
5-Ethyl-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indan-1-ones. It has been widely used in scientific research due to its unique chemical structure and properties.
Scientific Research Applications
Antimicrobial Properties
5-Ethyl-2,3-dihydro-1H-inden-1-one, as part of the indole derivative family, has been investigated for its antimicrobial properties. Research suggests that indole derivatives possess a range of biological activities, including antimicrobial effects against various pathogens . This compound could be valuable in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Biological Activity Spectrum
Indole derivatives are known for their broad biological activity spectrum, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antitubercular activities . 5-Ethyl-2,3-dihydro-1H-inden-1-one could potentially contribute to treatments in these areas due to its structural similarity.
Synthesis Methods
The synthesis of 5-Ethyl-2,3-dihydro-1H-inden-1-one derivatives can be achieved through various methods such as grinding, stirring, and ultrasound irradiation . These methods can be optimized for large-scale production in pharmaceutical applications.
Computational Studies
Computational investigations are crucial for understanding the molecular dynamics and interactions of chemical compounds. 5-Ethyl-2,3-dihydro-1H-inden-1-one has been subject to computational studies to predict its behavior in biological systems and potential efficacy as a therapeutic agent .
Chemical Database Inclusion
This compound is listed in chemical databases such as the NIST Chemistry WebBook, which provides its molecular weight and structure . Such inclusion is essential for researchers looking for information on specific compounds for their scientific studies.
Antifungal Studies
Similar to its antibacterial properties, 5-Ethyl-2,3-dihydro-1H-inden-1-one has also been studied for its antifungal capabilities. The development of new antifungal agents is crucial due to the rising incidence of fungal infections and resistance to existing treatments .
Mechanism of Action
Target of Action
The primary targets of 5-Ethyl-2,3-dihydro-1H-inden-1-one It is known that indole derivatives, which are structurally similar to 5-ethyl-2,3-dihydro-1h-inden-1-one, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The specific mode of action of 5-Ethyl-2,3-dihydro-1H-inden-1-one For instance, indole derivatives have been shown to inhibit the activity of certain enzymes, thereby exerting their therapeutic effects .
Biochemical Pathways
The biochemical pathways affected by 5-Ethyl-2,3-dihydro-1H-inden-1-one Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities . The downstream effects of these pathways can result in a range of therapeutic outcomes, including antiviral, anti-inflammatory, and anticancer effects .
Result of Action
The molecular and cellular effects of 5-Ethyl-2,3-dihydro-1H-inden-1-one Indole derivatives have been shown to exert a variety of effects at the molecular and cellular levels, including antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
5-ethyl-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-8-3-5-10-9(7-8)4-6-11(10)12/h3,5,7H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORGYZYRXXTLOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453355 | |
Record name | 5-ETHYL-2,3-DIHYDRO-1H-INDEN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4600-82-2 | |
Record name | 5-ETHYL-2,3-DIHYDRO-1H-INDEN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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